Cas no 1709815-23-5 (Emapalumab)

Emapalumab structure
Nombre del producto:Emapalumab
Número CAS:1709815-23-5
MF:
Megavatios:
CID:5036965
Emapalumab Propiedades químicas y físicas
Nombre e identificación
-
- Emapalumab
- Gamifant NI 0501
- Emapalumab-lzsg
- Research Grade Emapalumab(DHB95401)
- Emapalumab (anti-IFNγ)
- NI-0501
-
Emapalumab PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029KCU-5mg |
Emapalumab |
1709815-23-5 | 98% | 5mg |
$792.00 | 2024-06-19 | |
TargetMol Chemicals | T76742-1mg |
Emapalumab |
1709815-23-5 | SDS-PAGE:95% SEC-HPLC:97.56% | 1mg |
¥ 1660 | 2024-07-23 | |
TargetMol Chemicals | T76742-100mg |
Emapalumab |
1709815-23-5 | SDS-PAGE:95% SEC-HPLC:97.56% | 100mg |
¥ 17300 | 2024-07-23 | |
MedChemExpress | HY-P99191-5mg |
Emapalumab |
1709815-23-5 | 98.86% | 5mg |
¥6000 | 2024-05-24 | |
TargetMol Chemicals | T76742-10mg |
Emapalumab |
1709815-23-5 | SDS-PAGE:95% SEC-HPLC:97.56% | 10mg |
¥ 6380 | 2024-07-23 | |
TargetMol Chemicals | T76742-25mg |
Emapalumab |
1709815-23-5 | SDS-PAGE:95% SEC-HPLC:97.56% | 25mg |
¥ 9590 | 2024-07-23 | |
TargetMol Chemicals | T76742-50mg |
Emapalumab |
1709815-23-5 | SDS-PAGE:95% SEC-HPLC:97.56% | 50mg |
¥ 12900 | 2024-07-23 | |
MedChemExpress | HY-P99191-1mg |
Emapalumab |
1709815-23-5 | 98.86% | 1mg |
¥2000 | 2024-05-24 | |
MedChemExpress | HY-P99191-10mg |
Emapalumab |
1709815-23-5 | 98.86% | 10mg |
¥9300 | 2024-05-24 | |
1PlusChem | 1P029KCU-1mg |
Emapalumab |
1709815-23-5 | 98% | 1mg |
$280.00 | 2024-06-19 |
Emapalumab Literatura relevante
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Related Articles
-
Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025
-
Desarrollo de Inhibidores de la Enzima Convertidora de Angiotensina 2 (ACE2) para el Tratamiento de ……Jun 19, 2025
-
Resumen Los inhibidores de la tirosina quinasa (ITKs) representan una revolución en la terapia oncol……Jun 24, 2025
-
Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025
-
Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025
1709815-23-5 (Emapalumab) Productos relacionados
- 61343-85-9(Benzaldehyde, 4-(4-ethylphenoxy)-)
- 1436229-57-0(2-chloro-N-4-(ethylsulfanyl)butan-2-ylpyridine-4-carboxamide)
- 1103845-03-9(L-Proline, 1-[(6-methyl-2-pyridinyl)carbonyl]-)
- 2680851-46-9(5-{methyl(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)
- 2825006-74-2(2-(4-Bromo-2-fluorophenoxy)ethanamine hydrochloride)
- 536702-49-5(1-(4-methylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)sulfanylethan-1-one)
- 2227822-55-9((2R)-1-(4,5-dibromofuran-2-yl)propan-2-ol)
- 2176124-91-5(1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo3,4-bpyridine-6-carbonyl}-1H-pyrazole)
- 58349-96-5(2-(Aminomethyl)-4-bromophenol)
- 87745-18-4(Valproic acid-d)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1709815-23-5)Emapalumab

Pureza:99%/99%/99%
Cantidad:1mg/5mg/10mg
Precio ($):251.0/752.0/1166.0